molecular formula C17H23N B104667 8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole CAS No. 18108-56-0

8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole

Cat. No. B104667
CAS RN: 18108-56-0
M. Wt: 241.37 g/mol
InChI Key: KJEFWDMIOCIWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole is a chemical compound that belongs to the class of tetrahydroazepinoindole alkaloids. This compound has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising applications of this compound is its ability to act as a selective serotonin receptor agonist. This makes it a potential candidate for the treatment of various mental disorders, such as depression, anxiety, and schizophrenia.

Mechanism Of Action

The mechanism of action of 8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole is not fully understood. However, it is believed to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This results in an increase in the levels of serotonin in the brain, which can lead to a reduction in symptoms associated with mental disorders.

Biochemical And Physiological Effects

8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behavior and improve cognitive function. It has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole in lab experiments is its potential as a selective serotonin receptor agonist. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one of the limitations of using this compound is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole. One potential direction is to investigate its potential as a treatment for various mental disorders, such as depression and anxiety. Another direction is to explore its neuroprotective effects and its potential as a treatment for neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in other areas of medicinal chemistry.

Synthesis Methods

The synthesis of 8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole is a multistep process that involves the use of various organic reagents. One of the most common methods for synthesizing this compound is through the condensation of 2,3-dihydroindole with an amine and an aldehyde or ketone. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate or titanium tetrachloride.

properties

CAS RN

18108-56-0

Product Name

8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole

Molecular Formula

C17H23N

Molecular Weight

241.37 g/mol

IUPAC Name

7-ethyl-5-propan-2-yl-1-azatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraene

InChI

InChI=1S/C17H23N/c1-4-13-11-16(12(2)3)15-8-10-18-9-6-5-7-14(13)17(15)18/h8,10-12H,4-7,9H2,1-3H3

InChI Key

KJEFWDMIOCIWHI-UHFFFAOYSA-N

SMILES

CCC1=CC(=C2C=CN3C2=C1CCCC3)C(C)C

Canonical SMILES

CCC1=CC(=C2C=CN3C2=C1CCCC3)C(C)C

synonyms

8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole

Origin of Product

United States

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